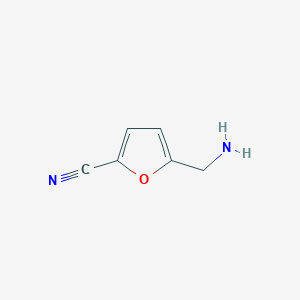

5-(Aminomethyl)furan-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBYYQLJOMFINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454519 | |

| Record name | 5-(aminomethyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776277-28-2 | |

| Record name | 5-(aminomethyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Furan 2 Carbonitrile Scaffolds in Modern Organic Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in a vast array of natural products and biologically active compounds. The incorporation of a nitrile group at the 2-position of the furan ring to form the furan-2-carbonitrile scaffold imparts a unique set of chemical properties that are highly advantageous in organic synthesis and medicinal chemistry.

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the furan ring, making it a versatile precursor for a variety of chemical transformations. This scaffold is often employed in the synthesis of more complex heterocyclic systems through cycloaddition reactions and other ring-forming strategies. Furthermore, the nitrile group itself can be readily converted into other valuable functional groups, such as amines, carboxylic acids, and amides, further expanding its synthetic utility.

In the realm of medicinal chemistry, furan-2-carbonitrile derivatives have been investigated for a wide range of pharmacological activities. targetmol.com The inherent structural features of the furan ring, combined with the electronic effects of the nitrile group, can contribute to favorable interactions with biological targets. Research has shown that compounds containing the furan scaffold can exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and even anticancer properties. nih.gov For instance, 5-methylfuran-2-carbonitrile is recognized as a key aromatic compound used in biochemical experiments and drug synthesis research. targetmol.com The strategic placement of substituents on the furan-2-carbonitrile core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

Strategic Importance of Aminomethyl Functionality in Heterocyclic Compound Design

The introduction of an aminomethyl group (-CH₂NH₂) onto a heterocyclic core is a widely employed strategy in the design of new chemical entities with tailored properties. This functional group offers a combination of features that make it particularly valuable in both synthetic and medicinal chemistry contexts.

From a synthetic perspective, the primary amine of the aminomethyl group serves as a versatile nucleophile, readily participating in a wide range of bond-forming reactions. It can be acylated, alkylated, and used in the construction of larger, more complex molecules. For example, aminomethyl-substituted furans can be key intermediates in the synthesis of various pharmaceutical compounds. The aminomethyl group can also act as a handle for the attachment of other molecular fragments, facilitating the modular synthesis of compound libraries for high-throughput screening.

Overview of Research Trajectories for Novel Organic Intermediates in Advanced Synthesis

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound identifies several key disconnections that simplify the target molecule into more readily available starting materials. The primary disconnections are at the bonds connecting the functional groups to the furan (B31954) ring.

C-N Bond Disconnection (Aminomethyl Group): The aminomethyl group (-CH₂NH₂) can be traced back to a more stable precursor functional group. A logical precursor is a formyl group (-CHO) via a reductive amination pathway. Alternatively, it could be derived from the reduction of a nitrile (-CN) or an azide (B81097) (-CH₂N₃). This leads to a key intermediate: 5-formylfuran-2-carbonitrile (B1206125) .

C-C Bond Disconnection (Nitrile Group): The nitrile group (-CN) can be installed from several precursors. A common method is the dehydration of an amide (-CONH₂), or through the conversion of an aldehyde (formyl group) via its oxime. This suggests that the furan-2-carbonitrile scaffold can be derived from furan-2-carbaldehyde (furfural) or furan-2-carboxamide .

Furan Ring Formation: The substituted furan ring itself can be disconnected through established cyclization strategies. The Paal-Knorr synthesis, for instance, would trace the furan core back to a 1,4-dicarbonyl compound.

This analysis suggests a forward synthesis that would likely involve:

Formation of a furan ring with appropriate handles at the 2 and 5 positions.

Conversion of one handle into a nitrile group.

Conversion of the second handle into an aminomethyl group, often as the final step to avoid interference from the reactive amine.

Classical and Modern Synthetic Routes to Furan-2-carbonitrile Derivatives

The synthesis of the furan-2-carbonitrile core is a critical step, achievable through various classical and modern organic chemistry reactions.

The furan heterocycle can be constructed using several named reactions, which form the ring from acyclic precursors.

Paal-Knorr Furan Synthesis: This is one of the most fundamental and widely used methods for synthesizing substituted furans. It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com The versatility of this method is enhanced by the numerous ways to prepare the requisite 1,4-dicarbonyl starting materials. organic-chemistry.org

Feist-Benary Synthesis: This reaction provides access to substituted furans through the condensation of an α-halogenated ketone with a β-dicarbonyl compound in the presence of a mild base like pyridine (B92270) or ammonia (B1221849). pharmaguideline.comchemistrywithdrsantosh.com The process involves a sequence of condensation, nucleophilic substitution, and dehydration steps. chemistrywithdrsantosh.com

Modern Catalytic Methods: Contemporary organic synthesis has introduced various metal-catalyzed cyclization reactions. Gold-catalyzed cycloisomerization of allenones and copper-catalyzed oxidative cyclizations of ketones with styrenes are examples of modern, efficient methods for creating multi-substituted furan rings. organic-chemistry.org

| Reaction | Precursors | Conditions | Key Feature |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalysis (e.g., H₂SO₄, TFA), often with heating | Forms the furan ring via intramolecular cyclization and dehydration. organic-chemistry.org |

| Feist-Benary Synthesis | α-Halogenated ketones, β-Dicarbonyl compounds | Mild base (e.g., ammonia, pyridine) | A condensation-cyclization sequence to form substituted furans. chemistrywithdrsantosh.com |

| Gold-Catalyzed Cyclization | Allenones | Au nanoparticles on a support (e.g., TiO₂) | Mild conditions and potential for catalyst recycling. organic-chemistry.org |

Introduction of the Nitrile Group onto Furan Rings

Once the furan ring is formed, or by starting with a pre-existing furan derivative, the nitrile group can be introduced at the 2-position.

Ammoxidation of Furfural (B47365): The industrial synthesis of 2-furonitrile (B73164) relies on the vapor-phase ammoxidation of furfural (furan-2-carbaldehyde). This process uses ammonia in the presence of a bismuth molybdate (B1676688) catalyst at high temperatures (440–480 °C). wikipedia.org

Dehydration of Amides and Oximes: In a laboratory setting, a common and reliable method is the dehydration of a primary amide. Furan-2-carboxamide can be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield furan-2-carbonitrile. libretexts.org Similarly, dehydration of furfural aldoxime, often achieved by heating in DMSO or using reagents like thionyl chloride, also produces the desired nitrile. wikipedia.org

Sandmeyer Reaction: While more common for aromatic rings, the Sandmeyer reaction can be adapted for some heterocyclic systems. It would involve the conversion of a 2-aminofuran derivative to a diazonium salt, followed by treatment with a cyanide salt (e.g., CuCN).

| Method | Starting Material | Reagents | Description |

| Ammoxidation | Furfural | Ammonia, O₂, Bismuth molybdate catalyst | A high-temperature, gas-phase industrial process. wikipedia.org |

| Amide Dehydration | Furan-2-carboxamide | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃) | A general and effective laboratory method for nitrile synthesis. libretexts.org |

| Oxime Dehydration | Furfural aldoxime | Heat in DMSO, Triphenylphosphine-Iodine | Converts an aldehyde-derived oxime directly to a nitrile. wikipedia.org |

Aminomethylation Strategies for Furan-2-carbonitrile Systems

The final key transformation is the introduction of the aminomethyl group at the 5-position of the furan-2-carbonitrile scaffold.

Directly introducing a -CH₂NH₂ group onto the furan ring of furan-2-carbonitrile in a single step is challenging. The Mannich reaction, a common aminomethylation method, typically requires an acidic proton on the substrate, which is not present at the 5-position of furan-2-carbonitrile. Therefore, direct approaches are generally not employed for this specific transformation, and indirect routes are favored.

Indirect routes, which involve creating a precursor functional group at the 5-position and subsequently converting it to the aminomethyl group, are the most viable strategies.

Reduction of Nitriles: A powerful strategy involves starting with a 5-(halomethyl)furan-2-carbonitrile precursor. The halide can be displaced by a cyanide ion (CN⁻) in an Sₙ2 reaction to yield furan-2,5-dicarbonitrile . The subsequent selective reduction of one nitrile group in the presence of the other is challenging but can be achieved with careful control of reagents and conditions. A more common approach is the complete reduction of both nitriles. However, the most synthetically useful method is the reduction of a nitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Reductive Amination of Aldehydes: This is arguably the most practical and widely used indirect method. The synthesis begins with a precursor such as 5-formylfuran-2-carbonitrile . This aldehyde undergoes reductive amination, which is a two-step process in one pot. First, the aldehyde reacts with ammonia to form an intermediate imine. This imine is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method is highly efficient for converting aldehydes into amines. google.com A similar strategy has been used to synthesize 2,5-bis(aminomethyl)furan from 2,5-diformylfuran. google.com

| Indirect Route | Precursor Molecule | Key Transformation | Reagents/Conditions |

| Reductive Amination | 5-Formylfuran-2-carbonitrile | Aldehyde → Imine → Amine | 1. Ammonia (NH₃) 2. Reducing agent (e.g., H₂/Catalyst, NaBH₃CN) google.com |

| Nitrile Reduction | 5-(Cyanomethyl)furan-2-carbonitrile | Nitrile → Amine | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup libretexts.orglibretexts.org |

| Azide Reduction | 5-(Azidomethyl)furan-2-carbonitrile | Azide → Amine | Catalytic hydrogenation (H₂/Pd-C), Staudinger reaction |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalable synthesis of this compound hinges on the optimization of reaction conditions to maximize yield and purity while ensuring process safety and economic viability. Two principal synthetic pathways are considered here: the reductive amination of 5-formylfuran-2-carbonitrile and the amination of a 5-(halomethyl)furan-2-carbonitrile derivative.

Reductive Amination of 5-Formylfuran-2-carbonitrile:

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. organic-chemistry.orggoogleapis.com In the context of producing this compound, the starting material would be 5-formylfuran-2-carbonitrile. The reaction proceeds via the in situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced to the desired primary amine.

Key parameters for optimization include the choice of reducing agent, ammonia source, solvent, temperature, and pressure. For the synthesis of related furan derivatives, various reducing agents have been utilized, each with its own advantages and disadvantages in terms of reactivity, selectivity, and safety.

A study on the reductive amination of 5-hydroxymethylfurfural (HMF) to 2,5-bis(aminomethyl)furan (BAMF) over a Raney Ni catalyst demonstrated that high yields could be achieved, with optimization of temperature and hydrogen pressure being crucial. nih.gov A similar approach could be adapted for 5-formylfuran-2-carbonitrile. The optimization would likely involve screening different catalysts and reaction conditions to favor the formation of the primary amine and minimize side reactions, such as over-alkylation or reduction of the nitrile group.

| Parameter | Condition Range | Anticipated Effect on Yield and Purity |

|---|---|---|

| Reducing Agent | NaBH3CN, NaBH(OAc)3, H2/Catalyst (e.g., Raney Ni, Pd/C) | Choice affects selectivity towards the primary amine and tolerance of the nitrile group. Catalytic hydrogenation may require higher pressures and temperatures. |

| Ammonia Source | Aqueous NH3, NH4OAc, NH4Cl | The choice of ammonia source can influence the pH of the reaction and the rate of imine formation. |

| Solvent | Methanol (B129727), Ethanol, Dichloromethane (B109758) | Solvent choice impacts the solubility of reagents and the stability of the imine intermediate. |

| Temperature | 0 °C to 100 °C | Higher temperatures can increase reaction rates but may also lead to the formation of by-products. |

| Pressure (for H2) | 1 to 50 bar | Higher pressure generally favors hydrogenation but needs to be controlled to avoid over-reduction. |

Amination of 5-(Halomethyl)furan-2-carbonitrile:

An alternative scalable route involves the nucleophilic substitution of a halide from a 5-(halomethyl)furan-2-carbonitrile, such as the chloro or bromo derivative, with an amine source. The Gabriel synthesis is a classic and effective method for preparing primary amines from alkyl halides, which avoids the common problem of over-alkylation. wikipedia.orgmasterorganicchemistry.comnrochemistry.com

This method involves the N-alkylation of potassium phthalimide (B116566) with the 5-(halomethyl)furan-2-carbonitrile, followed by the liberation of the primary amine, typically through hydrazinolysis. An efficient synthesis of 2,5-bis(aminomethyl)furan from 5-chloromethylfurfural (B124360) via the Gabriel synthesis has been reported, suggesting the viability of this approach for the target molecule. researchgate.net

Optimization for a scalable Gabriel synthesis would focus on the reaction time and temperature for both the alkylation and hydrazinolysis steps, as well as the efficient removal of the phthalhydrazide (B32825) by-product.

| Step | Parameter | Condition Range | Anticipated Effect on Yield and Purity |

|---|---|---|---|

| N-Alkylation | Halide Precursor | 5-(Chloromethyl)furan-2-carbonitrile, 5-(Bromomethyl)furan-2-carbonitrile | The bromo derivative is generally more reactive than the chloro derivative. |

| Solvent | DMF, DMSO | A polar aprotic solvent is typically used to facilitate the SN2 reaction. | |

| Temperature | Room temperature to 80 °C | Higher temperatures can accelerate the reaction but may lead to decomposition. | |

| Hydrazinolysis | Reagent | Hydrazine (B178648) hydrate | The amount of hydrazine can affect the completeness of the deprotection. |

| Solvent | Ethanol, Methanol | The choice of alcohol can influence the solubility of the product and by-product. | |

| Temperature | Reflux | Heating is typically required to drive the reaction to completion. |

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of this compound are critical steps to obtain a product of high purity, which is essential for its intended applications. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present from the synthetic route.

For the final product, which is a primary amine, its basic nature can be exploited for purification. The compound is often isolated and stored as a more stable hydrochloride salt. reagentia.eumyskinrecipes.comavantorsciences.comchemspider.comchemical-suppliers.eu

Crystallization:

Recrystallization is a common and effective method for purifying solid compounds. If the crude this compound or its hydrochloride salt is obtained as a solid, a suitable solvent or solvent system can be identified to achieve high purity. The choice of solvent is critical; the compound should be soluble at a higher temperature and sparingly soluble at a lower temperature. Common solvents for the recrystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures with ethers.

Chromatography:

Column chromatography is a versatile technique for separating the target compound from by-products and unreacted starting materials. For the purification of aminomethylated furan derivatives, several chromatographic methods can be employed.

Silica (B1680970) Gel Chromatography: While the basicity of the amine can lead to tailing on standard silica gel, this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. researchgate.netnih.gov

Ion-Exchange Chromatography: Given the basic nature of the amine, cation-exchange chromatography can be a highly effective purification method. The crude product can be loaded onto a cation-exchange resin, and after washing away neutral and acidic impurities, the desired amine can be eluted by changing the pH or increasing the ionic strength of the eluent. This method is particularly useful for removing non-basic impurities.

Distillation:

If this compound is a liquid at room temperature, vacuum distillation could be a viable purification method, provided the compound is thermally stable. This technique separates compounds based on their boiling points and is particularly useful for removing non-volatile impurities.

The selection of the most appropriate purification strategy will depend on the scale of the synthesis and the specific impurity profile of the crude product. A combination of these techniques may be necessary to achieve the desired level of purity for this compound.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. chemicalbook.com Its reactivity is significantly influenced by the nature of the substituents attached to it.

Furan is a π-rich heterocycle, which makes its ring more electron-dense compared to benzene, leading to electrophilic reactions that are significantly faster. chemicalbook.com Electrophilic substitution on the furan ring typically occurs at the C2 and C5 positions, which are the most electron-rich. chemicalbook.comquora.com The stability of the cationic intermediate formed during the reaction is greater when the electrophile attacks the C2 or C5 position, as it allows for more resonance structures to delocalize the positive charge. chemicalbook.comquora.comyoutube.com

In this compound, the C2 and C5 positions are already substituted. The aminomethyl group (-CH₂NH₂) at C5 is an activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions (C4 and C3, respectively). Conversely, the nitrile group (-CN) at C2 is a deactivating group, withdrawing electron density and directing incoming electrophiles to the meta position (C4). Therefore, the C4 position is electronically favored for substitution due to the directing effects of both groups. The C3 position is less favored due to being meta to the activating group and ortho to the deactivating group.

| Position | Influence of -CH₂NH₂ (Activating) | Influence of -CN (Deactivating) | Overall Predicted Reactivity |

|---|---|---|---|

| C3 | Ortho | Ortho | Less Favored |

| C4 | Meta | Meta | Most Favored |

Nucleophilic addition to an unsubstituted furan ring is uncommon due to its aromatic, electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups that can activate the ring system towards nucleophilic attack. While this compound possesses an electron-withdrawing nitrile group, there is limited specific documentation in the available literature for nucleophilic addition reactions directly onto its furan ring.

Reactions Involving the Aminomethyl Group

The primary amine functionality of the aminomethyl group is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The lone pair of electrons on the nitrogen atom makes the aminomethyl group nucleophilic and basic, enabling reactions with various electrophiles.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form amides. For instance, furan-2-carboxamides have been synthesized by reacting furoic acid with various amines, demonstrating the feasibility of forming such amide linkages on a furan scaffold. nih.gov

Alkylation: The aminomethyl group can be alkylated using alkyl halides. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.

Salt Formation: As a base, the aminomethyl group readily reacts with acids to form salts. The hydrochloride salt of this compound is a known derivative. uni.luchemicalbook.com

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-((5-cyanofuran-2-yl)methyl)acetamide |

| Alkylation | Methyl Iodide | 5-((methylamino)methyl)furan-2-carbonitrile |

| Sulfonylation | Toluenesulfonyl Chloride | N-((5-cyanofuran-2-yl)methyl)-4-methylbenzenesulfonamide |

| Salt Formation | Hydrochloric Acid | This compound hydrochloride uni.lu |

Primary amines, such as the one present in this compound, can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is reversible and is a fundamental transformation in organic synthesis. The resulting imines can be further reduced to form secondary amines. The synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural proceeds through an imine intermediate, highlighting this reaction pathway in furan chemistry. rsc.org Similarly, the reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan involves the in-situ formation and reduction of imines. scirp.org

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties. researchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide (5-(aminomethyl)furan-2-carboxamide), while complete hydrolysis gives a carboxylic acid (5-(aminomethyl)furan-2-carboxylic acid). nih.gov Biocatalytic methods using nitrilase or nitrile hydratase enzymes offer a mild and selective alternative for these transformations. nih.govresearchgate.net The enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from related furan compounds has been explored as a route to bio-based polyamide monomers. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This would convert this compound into [5-(aminomethyl)furan-2-yl]methanamine. nih.gov

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles or triazoles. researchgate.net

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | Amide |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (excess) | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Addition of Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can undergo hydrolysis to yield either the corresponding carboxylic acid or amide, depending on the reaction conditions. chemistrysteps.comlumenlearning.com

Hydrolysis to 5-(Aminomethyl)furan-2-carboxylic acid:

Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids. masterorganicchemistry.comchemguide.co.uk The reaction typically involves heating the nitrile with a dilute acid, such as hydrochloric acid. chemguide.co.uk The mechanism proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Nitriles to Carboxylic Acids

| Reagent | Conditions | Product |

| Dilute HCl | Heat (reflux) | Carboxylic Acid |

| Dilute H₂SO₄ | Heat | Carboxylic Acid |

This table presents generalized conditions for nitrile hydrolysis and may require optimization for this compound.

Hydrolysis to 5-(Aminomethyl)furan-2-carboxamide:

Stopping the hydrolysis at the amide stage can be challenging because the amide is also susceptible to hydrolysis under the same conditions. chemistrysteps.com However, milder reaction conditions can favor the formation of the amide. chemistrysteps.comreddit.com This can be achieved by using controlled heating or specific reagents that promote partial hydrolysis. For instance, using tert-butanol (B103910) as a solvent has been reported to facilitate the formation of amides from nitriles. chemistrysteps.com Another approach involves the use of a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄). stackexchange.com Alkaline hydrolysis, for example with sodium hydroxide, can also be employed, but careful control of the reaction is necessary to prevent complete hydrolysis to the carboxylate salt. chemguide.co.ukcommonorganicchemistry.com A mild method utilizing an alkaline solution of hydrogen peroxide can also be effective for converting nitriles to amides. commonorganicchemistry.com

Table 2: Conditions for Hydrolysis of Nitriles to Amides

| Reagent | Conditions | Product |

| HCl | 40°C | Amide |

| tert-Butanol (solvent) | Varies | Amide |

| TFA-H₂SO₄ mixture | Varies | Amide |

| Alkaline H₂O₂ | Mild | Amide |

This table presents generalized conditions and may require optimization for this compound.

Reduction to Amines

The nitrile group in this compound can be reduced to a primary amine, yielding 2,5-bis(aminomethyl)furan. rsc.orgrsc.orgnih.gov This transformation is typically achieved through catalytic hydrogenation or with the use of metal hydride reagents. chemguide.co.ukwikipedia.org

Catalytic Hydrogenation:

This method involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium, and platinum. wikipedia.org The reaction conditions, such as temperature and pressure, can be varied depending on the specific catalyst and substrate. chemguide.co.uk For instance, the hydrogenation of nitriles to primary amines can be carried out using Raney nickel as a catalyst in the presence of a borohydride reducing agent under normal pressure. google.com

Metal Hydride Reduction:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an ether solvent, such as diethyl ether, followed by an acidic workup. chemguide.co.uk Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, can also be used for this reduction. researchgate.netorganic-chemistry.org

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

| H₂/Raney Ni | Varies (often elevated temperature and pressure) | Primary Amine |

| H₂/Pd or Pt | Varies | Primary Amine |

| LiAlH₄ | Ether solvent, followed by acid workup | Primary Amine |

| Diisopropylaminoborane/cat. LiBH₄ | Varies | Primary Amine |

This table presents generalized conditions and may require optimization for this compound.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

While specific examples of cycloaddition reactions involving this compound are not extensively documented in the provided search results, the furan ring and the nitrile group are known to participate in such reactions.

The furan ring can act as a diene in Diels-Alder [4+2] cycloadditions. caltech.eduyoutube.com However, the aromatic character of the furan ring makes it less reactive than non-aromatic dienes. Lewis acid catalysis can be employed to enhance the rate of these reactions. caltech.edu

The nitrile group can participate in [2+3] cycloaddition reactions. For instance, in the presence of a suitable 1,3-dipole, the nitrile can act as a dipolarophile to form five-membered heterocyclic rings. A related compound, 5-hydroxymethyl-furan-2-nitrileoxide, has been shown to undergo [3+2] cycloadditions with alkenes. researchgate.netresearchgate.net This suggests that the nitrile group in this compound could potentially undergo similar transformations.

Furthermore, base-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of substituted furans from propargylamines and aldehydes, where the propargylamine (B41283) acts as an allenyl anion equivalent. rsc.org

Multi-functional Group Reactivity and Chemoselectivity Considerations

The presence of three distinct functional groups in this compound necessitates careful consideration of chemoselectivity in its chemical transformations. The reactivity of one functional group can be influenced by the others, and selective reactions at one site without affecting the others often require specific reaction conditions or the use of protecting groups.

For example, when performing reactions at the aminomethyl group, such as acylation or alkylation, the basicity of the amine could potentially be affected by the electron-withdrawing nature of the nitrile group and the furan ring.

Conversely, when targeting the nitrile group for hydrolysis or reduction, the aminomethyl group may require protection to prevent unwanted side reactions. For instance, under acidic hydrolysis conditions for the nitrile, the primary amine will likely be protonated, forming an ammonium salt. This protonation could potentially influence the rate and outcome of the hydrolysis.

In reduction reactions, the choice of reducing agent is crucial. While strong hydrides like LiAlH₄ will reduce the nitrile, they may also react with other functional groups if present. Catalytic hydrogenation, on the other hand, can sometimes offer better selectivity depending on the catalyst and reaction conditions. For instance, it is possible to selectively reduce a nitrile in the presence of an ester if the nitrile group is activated by an electron-withdrawing substituent. researchgate.net

The furan ring itself can be susceptible to degradation under strongly acidic or oxidizing conditions. Therefore, reactions involving these conditions must be carefully controlled to preserve the furan core.

Derivatization Strategies and Analogue Synthesis Based on 5 Aminomethyl Furan 2 Carbonitrile

Design Principles for Novel Furan-2-carbonitrile Derivatives

The design of new molecules based on the 5-(aminomethyl)furan-2-carbonitrile framework is often guided by the goal of creating compounds with specific biological activities. Furan-containing molecules have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.ly Therefore, a primary design principle involves the bioisosteric replacement of known active moieties with the furan-2-carboxamide structure. nih.gov This approach aims to maintain or enhance biological activity while potentially improving properties like solubility or metabolic stability.

Another key design strategy focuses on creating derivatives that can interact with specific biological targets, such as enzymes or receptors. nih.gov For instance, the introduction of specific substituents on the aromatic rings of furan (B31954) derivatives has been shown to influence their cytotoxic activity against cancer cell lines. nih.gov The spatial arrangement and electronic properties of these substituents are crucial for optimizing interactions with the target protein. Computational docking studies are often employed to predict these interactions and guide the design of more potent compounds. nih.gov

Furthermore, the inherent reactivity of the furan ring and its substituents allows for the creation of diverse chemical libraries. psu.edu By systematically varying the groups attached to the aminomethyl nitrogen and modifying the furan ring, a wide range of analogs can be synthesized and screened for desired properties. This diversity-oriented synthesis approach is a powerful tool for discovering new lead compounds. nih.gov

Synthesis of Amide and Carboxamide Derivatives

The primary amine of this compound is a key functional group for derivatization, readily undergoing acylation reactions to form a wide variety of amide and carboxamide derivatives. This transformation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.comnih.gov The use of coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) is also a common and effective method for facilitating amide bond formation under mild conditions. nih.gov

For example, furoic acid can be activated with CDI and subsequently reacted with amines to produce the corresponding furan-2-carboxamides. nih.gov Similarly, the reaction of this compound with various acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270), yields the desired N-acylated products. nih.gov These reactions are generally high-yielding and allow for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.

A variety of reaction conditions can be employed for these syntheses. For instance, the reaction of 2-D-glucosamine with furoyl chloride in dichloromethane (B109758) with pyridine as a base results in the formation of the corresponding amide in quantitative yield. nih.gov The versatility of these methods makes the synthesis of diverse amide and carboxamide libraries from this compound a straightforward process.

Preparation of Substituted Aminomethyl Analogs

Beyond simple acylation, the aminomethyl group of this compound can be further modified to create a range of substituted analogs. One common approach is reductive amination, where the corresponding aldehyde, 5-formylfuran-2-carbonitrile (B1206125), can be reacted with various primary or secondary amines in the presence of a reducing agent to yield substituted aminomethyl derivatives.

Direct reductive amination of related furan compounds has been successfully demonstrated. For instance, 2,5-diformylfuran can be directly converted to 2,5-bis(aminomethyl)furan (B21128) using ammonia (B1221849) and a Nickel-Raney catalyst. scirp.org A similar strategy could be applied to 5-formylfuran-2-carbonitrile to introduce a variety of substituents on the aminomethyl nitrogen. Moreover, 5-(hydroxymethyl)furfural has been converted to 2,5-bis(aminomethyl)furan via a one-pot transformation using a bifunctional catalyst. rsc.org

These methods provide access to a broad spectrum of secondary and tertiary amines, significantly expanding the chemical space that can be explored from the this compound scaffold.

Modifications at the Furan Ring System (e.g., Halogenation, Alkylation)

The furan ring itself is amenable to various chemical modifications, further diversifying the range of accessible analogs. Electrophilic substitution reactions, such as halogenation and alkylation, are key strategies for functionalizing the furan core. pharmaguideline.com

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, milder conditions are necessary. For instance, bromination of furan with N-bromosuccinimide (NBS) or in the presence of a nucleophilic solvent can lead to the formation of 2-bromofuran. quimicaorganica.org The presence of an electron-withdrawing group at the 2-position, such as the nitrile in this compound, would be expected to direct halogenation to the 5-position. However, since the 5-position is already substituted, electrophilic attack would likely occur at the 3- or 4-positions, though potentially requiring more forcing conditions.

Alkylation: Traditional Friedel-Crafts alkylation of furan is often problematic due to the acid sensitivity of the furan ring, which can lead to polymerization. pharmaguideline.com However, milder catalysts and conditions have been developed. For example, palladium-catalyzed direct C-H alkylation of furans at the α-position has been reported, showing good functional group tolerance. rsc.org This method could potentially be applied to introduce alkyl groups at the available positions on the furan ring of this compound derivatives. Hydroxyalkylation/alkylation reactions have also been successfully carried out on 2-methylfuran (B129897) using solid acid catalysts. rsc.org

These modification strategies allow for the fine-tuning of the electronic and steric properties of the furan ring, which can have a significant impact on the biological activity and physical properties of the resulting derivatives.

Exploration of Heterocyclic Annulation Reactions and Fused Systems

The furan ring in this compound and its derivatives can serve as a diene in Diels-Alder reactions, providing a pathway to fused bicyclic systems. numberanalytics.com Intramolecular Diels-Alder reactions of furan derivatives have been studied extensively, and the substitution pattern on the furan ring can influence the reactivity and stereoselectivity of the cycloaddition. rsc.org

Furthermore, the nitrile group and the aminomethyl substituent can participate in cyclization reactions to form fused heterocyclic rings. For example, aminopyrazoles can be synthesized from β-ketonitriles and hydrazines. beilstein-journals.org It is conceivable that derivatives of this compound could undergo similar transformations to yield novel furan-fused pyrazole (B372694) systems. The reaction of 5-aminopyrazole-4-carbonitriles with various reagents can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ekb.eg

The synthesis of fused furans can also be achieved through various metal-catalyzed cycloisomerization reactions of appropriately substituted precursors. organic-chemistry.org For instance, gold-catalyzed reactions of 2-alkynylcycloalk-2-enols can produce fused furan structures. organic-chemistry.org These strategies open up possibilities for constructing complex polycyclic systems incorporating the furan motif, leading to novel chemical entities with potentially unique properties. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms can be mapped out.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-(Aminomethyl)furan-2-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aminomethyl protons (-CH₂NH₂) and the two furan (B31954) ring protons. The chemical shifts (δ) of the furan protons would be indicative of their position relative to the electron-withdrawing nitrile group and the aminomethyl group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would be expected to display signals for the carbon of the nitrile group (C≡N), the two furan ring carbons bonded to substituents, the two furan ring carbons bonded to hydrogen, and the carbon of the aminomethyl group (-CH₂-). The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

Expected ¹H and ¹³C NMR Data:

While specific experimental data is not available, a hypothetical data table based on related structures is presented below for illustrative purposes.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3 (furan) | 6.5 - 7.0 | 110 - 120 |

| H4 (furan) | 6.8 - 7.3 | 115 - 125 |

| CH₂ (aminomethyl) | 3.8 - 4.2 | 40 - 50 |

| NH₂ (aminomethyl) | 1.5 - 3.0 (broad) | - |

| C2 (furan, with -CN) | - | 110 - 120 |

| C3 (furan) | - | 110 - 120 |

| C4 (furan) | - | 115 - 125 |

| C5 (furan, with -CH₂NH₂) | - | 150 - 160 |

| CN (nitrile) | - | 115 - 125 |

Note: These are estimated ranges and the actual values can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. bldpharm.comchemicalbook.comreagentia.eu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, a COSY spectrum would be expected to show a cross-peak between the two furan protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. chemicalbook.com An HSQC spectrum would definitively link each furan proton signal to its corresponding furan carbon signal and the aminomethyl proton signals to the aminomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected from the aminomethyl protons to the C5 and C4 carbons of the furan ring, and from the furan protons to the nitrile carbon and other furan carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can be useful for determining the preferred conformation of the aminomethyl group relative to the furan ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. rsc.orgresearchgate.net For this compound (C₆H₆N₂O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. nih.gov This technique provides valuable information about the connectivity of the molecule. For this compound, MS/MS analysis would likely show characteristic fragmentation patterns, such as the loss of the aminomethyl group, the nitrile group, or cleavage of the furan ring. Elucidating these fragmentation pathways helps to confirm the proposed structure.

Hypothetical HRMS and MS/MS Data:

| Analysis | Expected Result |

| HRMS (ESI+) | Calculated m/z for [C₆H₆N₂O + H]⁺: 123.0553. The measured value should be within a few ppm of the calculated value. |

| MS/MS Fragmentation | Major fragments could correspond to the loss of NH₃, HCN, or the entire CH₂NH₂ group. |

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The primary amine (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching of the furan ring would appear around 3100 cm⁻¹, while aliphatic C-H stretching of the aminomethyl group would be observed just below 3000 cm⁻¹.

C≡N stretching: The nitrile group would exhibit a sharp, intense absorption band in the region of 2220-2260 cm⁻¹.

C=C stretching: The furan ring would show characteristic C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

C-N stretching: The C-N bond of the aminomethyl group would have a stretching vibration in the 1000-1250 cm⁻¹ range.

C-O-C stretching: The ether linkage within the furan ring would show a strong absorption band, typically around 1000-1300 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Furan) | ~3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Sharp, Strong |

| C=C Stretch (Furan) | 1500 - 1650 | Medium to Strong |

| C-N Stretch (Amine) | 1000 - 1250 | Medium |

| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. In a molecule like this compound, which contains a furan ring, a nitrile group (-C≡N), and an aminomethyl group (-CH₂NH₂), several electronic transitions are possible.

The core structure features a conjugated system involving the furan ring's π-electrons and the π-system of the nitrile group. This extended conjugation is expected to give rise to intense π → π* transitions. The presence of heteroatoms—oxygen in the furan ring and nitrogen in the amino and nitrile groups—also means that n → π* transitions (involving the promotion of non-bonding electrons to anti-bonding π* orbitals) are possible. Generally, n → π* transitions are of lower energy and intensity compared to π → π* transitions.

The absorption maximum (λmax) is influenced by the substituents on the furan ring. The aminomethyl group acts as an auxochrome, which can modify the absorption wavelength and intensity. The nitrile group, being an electron-withdrawing group, extends the conjugation. The interplay between the electron-donating character of the furan oxygen and the amino group, and the electron-withdrawing nature of the nitrile group, governs the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies on furan derivatives show that substituents significantly modulate the electronic properties and reactivity. nih.gov For instance, electron-withdrawing groups like cyano (-CN) can lower the energy of the LUMO, affecting the HOMO-LUMO gap and thus the λmax. nih.gov

While specific experimental λmax values for this compound are not widely published, analysis of related furan derivatives provides insight. Furan itself has been the subject of detailed theoretical calculations to characterize its electronic states. acs.org Studies on other substituted furans show that the electronic properties are highly dependent on the nature and position of the substituents, which affects molecular planarity and optoelectronic behavior. acs.orggithub.io The solvent environment can also influence the absorption spectrum by stabilizing or destabilizing the ground and excited states, potentially causing a shift in λmax (solvatochromism).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Spectral Region |

| π → π | Bonding π to Antibonding π | Furan ring conjugated with C≡N | High-intensity absorption in the UV region |

| n → π | Non-bonding (O, N) to Antibonding π | Furan oxygen, Nitrile nitrogen, Amino nitrogen | Lower-intensity absorption, potentially at longer wavelengths than π → π* |

Chromatographic Purity Assessment and Quantification (e.g., HPLC, GC, SFC)

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile, polar compounds like this compound. Given the presence of the basic amino group, reversed-phase HPLC is a suitable approach.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. The pH of the buffer can be adjusted to control the ionization state of the amino group and improve peak shape.

Detection: A UV detector set at a wavelength corresponding to the compound's λmax would provide high sensitivity. Mass spectrometry (LC-MS) can also be coupled for definitive identification and quantification.

Derivatization: For enhanced detection or chiral separation, the primary amine can be derivatized. nih.gov Common derivatizing agents include dansyl chloride or o-phthalaldehyde (B127526) (OPA). nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a higher boiling point due to its functional groups, GC analysis is feasible, potentially after derivatization of the polar amine group to increase volatility and improve peak shape.

Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS), is often effective for separating a wide range of furan derivatives. mdpi.comnih.govresearchgate.net

Carrier Gas: Helium or hydrogen is typically used.

Detection: A Flame Ionization Detector (FID) provides general quantification, while a Mass Spectrometer (GC-MS) offers structural confirmation and high sensitivity. acs.orgresearchgate.net GC-MS is a preferred method for detecting trace amounts of furans and their derivatives in various matrices. researchgate.net

Sample Introduction: Headspace analysis combined with solid-phase microextraction (SPME) is a common technique for extracting furan derivatives from complex samples before GC analysis. nih.govacs.org

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for separating chiral compounds and can offer faster analysis times than HPLC. The polarity can be tuned by adding co-solvents like methanol, making it suitable for analyzing compounds with polar functional groups like amines.

Table 2: General Chromatographic Conditions for Furan Derivative Analysis

| Technique | Column Type | Typical Mobile/Carrier Phase | Detector |

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water with buffer (e.g., formate) | UV, MS |

| GC | HP-5MS (5% Phenyl-methylpolysiloxane) | Helium | FID, MS |

| SFC | Chiral or Achiral Packed Columns | Supercritical CO₂ with alcohol modifier (e.g., Methanol) | UV, MS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of late 2024, its structural characteristics can be inferred from closely related furan derivatives.

For example, the crystal structure of 2-furonitrile (B73164) has been determined, showing the planarity of the furan ring and the linear geometry of the nitrile group. nih.gov The C≡N triple bond length is typically around 1.15 Å. researchgate.net In the structure of (E)-3-(furan-2-yl)acrylonitrile, the furan ring and the adjacent vinylnitrile group are nearly coplanar, indicating extended conjugation. researchgate.net

In this compound, the furan ring is expected to be largely planar. researchgate.net The aminomethyl group introduces a flexible side chain with an sp³-hybridized carbon. The most significant structural feature in the crystal lattice would likely be intermolecular hydrogen bonding involving the primary amine (-NH₂). These N-H···N or N-H···O interactions (with the furan oxygen or nitrile nitrogen of neighboring molecules) would play a crucial role in defining the three-dimensional crystal packing. Similar hydrogen bonding patterns are observed in other amine-containing crystal structures. The presence of both a hydrogen bond donor (the amino group) and acceptors (nitrile nitrogen, furan oxygen) allows for the formation of robust supramolecular networks.

Table 3: Predicted Crystallographic Parameters Based on Analogous Furan Structures

| Parameter | Expected Value/Feature for this compound | Reference Compound Example |

| Crystal System | Monoclinic or Orthorhombic | 2-Furonitrile (Monoclinic, P2₁/c) nih.gov |

| Furan Ring Geometry | Essentially planar | (E)-2-(2-Nitroethenyl)furan nih.gov |

| C-C≡N Bond Angle | ~178-180° | (E)-3-(furan-2-yl)acrylonitrile researchgate.net |

| C≡N Bond Length | ~1.15 Å | (E)-3-(furan-2-yl)acrylonitrile researchgate.net |

| Key Intermolecular Force | Hydrogen Bonding (N-H···N, N-H···O) | General feature of primary amines |

This detailed structural information is vital for understanding structure-activity relationships and for designing materials where molecular orientation and packing are critical.

Theoretical and Computational Studies of 5 Aminomethyl Furan 2 Carbonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons within it. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. globalresearchonline.net It is particularly effective for calculating ground-state properties, such as molecular geometry and energies, with a favorable balance between accuracy and computational cost. researchgate.net

For 5-(Aminomethyl)furan-2-carbonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G* or cc-pVTZ, would be employed to perform a full geometry optimization. globalresearchonline.netresearchgate.net This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. While specific published data for this compound is scarce, the expected geometric parameters can be inferred from studies on furan (B31954) and its derivatives. globalresearchonline.netresearchgate.net For instance, the furan ring is expected to be nearly planar, with the substituents causing minor deviations. The C-O-C bond angle within the furan ring is a key parameter influenced by substituents. globalresearchonline.net

Table 1: Representative Calculated Ground State Geometric Parameters for Furan (as an analogue) This table presents data for the parent furan molecule to illustrate the type of information obtained from DFT calculations. The actual values for this compound would be influenced by its aminomethyl and carbonitrile substituents.

| Parameter | Atom(s) Involved | Calculated Value (B3LYP/cc-pVTZ) |

|---|---|---|

| Bond Length | C-O | ~1.36 Å |

| Bond Length | C=C | ~1.35 Å |

| Bond Length | C-C | ~1.43 Å |

| Bond Angle | C-O-C | ~106.6° |

| Bond Angle | O-C=C | ~110.6° |

Ab initio methods, which are based on first principles without using experimental data for parameterization, are crucial for studying molecular conformers. This compound possesses conformational flexibility due to the rotation around the single bonds connecting the aminomethyl group to the furan ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be expected around the furan oxygen atom, the nitrogen atom of the amino group, and the nitrogen atom of the nitrile group due to their lone pairs of electrons.

Blue Regions : Indicate positive potential, are electron-deficient, and represent likely sites for nucleophilic attack. These would be found around the hydrogen atoms of the amino group and the furan ring.

Based on MEP analysis of the parent furan molecule, electrophilic attack is a key reaction mechanism. rsc.org For the substituted compound, the MEP surface would highlight how the electron-donating aminomethyl group and the electron-withdrawing nitrile group modulate the reactivity of the furan ring and the molecule as a whole.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). globalresearchonline.net The predicted shifts for this compound would be compared to experimental data to confirm its structure. nih.gov The accuracy of these predictions has been shown to be high, with root mean square errors often within 0.2–0.4 ppm for ¹H shifts. nih.gov The chemical shifts for the furan ring protons and carbons are influenced by the electronic effects of the aminomethyl and nitrile substituents. stenutz.eu

Vibrational Frequencies : Theoretical calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. DFT calculations provide harmonic vibrational frequencies, which are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. globalresearchonline.netresearchgate.net The predicted spectrum for this compound would show characteristic bands for the furan ring (e.g., C=C and C-O stretching), the aminomethyl group (N-H stretching and bending), and the nitrile group (C≡N stretching). researchgate.netmit.edu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups based on general data for furan derivatives and related compounds. Specific calculated values for the title compound are not available in the cited literature.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H Stretch (aromatic) | Furan Ring | 3100 - 3250 |

| C≡N Stretch | Nitrile (-CN) | 2220 - 2260 |

| C=C Stretch | Furan Ring | 1500 - 1600 |

| C-O Stretch | Furan Ring | 1050 - 1250 |

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a chemical reaction can be constructed.

For this compound, a key transformation of interest could be its synthesis. For example, a plausible route is the reductive amination of 5-formylfuran-2-carbonitrile (B1206125). DFT calculations could be used to model this process, identifying the transition state for the imine formation and the subsequent reduction step. This type of analysis has been successfully applied to study the synthesis of related furan-based amines, such as the reductive amination of 5-hydroxymethylfurfural (B1680220). researchgate.net Such studies provide insights into reaction barriers and kinetics, helping to optimize reaction conditions. nih.gov

Structure-Activity Relationship (SAR) Insights through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity. Computational modeling plays a crucial role in modern SAR by quantifying molecular properties, known as descriptors, that are believed to govern this activity. researchgate.net

For this compound, computational descriptors derived from the studies above would be central to any SAR analysis. These include:

Electronic Descriptors : Dipole moment, MEP-derived charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric/Topological Descriptors : Molecular volume, surface area, and shape indices.

Quantum Chemical Descriptors : Hardness, softness, and electrophilicity index. digitaloceanspaces.com

These descriptors can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. By correlating these calculated properties with the experimentally measured biological activity of a series of related furan derivatives, a predictive model can be developed. researchgate.netmdpi.com This model could then be used to guide the design of new analogues of this compound with potentially enhanced activity.

Applications of 5 Aminomethyl Furan 2 Carbonitrile As a Versatile Organic Intermediate

Role in the Synthesis of Biologically Active Compounds

The unique chemical architecture of 5-(aminomethyl)furan-2-carbonitrile, combining a primary amine and a nitrile group on a furan (B31954) scaffold, makes it an attractive starting material for the synthesis of a variety of biologically active molecules. The amine group can readily undergo reactions such as acylation, alkylation, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up pathways to a wide range of more complex molecules with potential therapeutic or agricultural applications.

Precursor in Pharmaceutical Research and Drug Discovery

While specific drugs derived directly from this compound are not prominently reported, its structural analogues and derivatives are key components in pharmaceutical research. The furan nucleus is a recognized pharmacophore present in numerous approved drugs and clinical candidates. The conversion of this compound to its corresponding carboxylic acid, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), or its diamine derivative, 2,5-bis(aminomethyl)furan (B21128) (BAMF), provides intermediates that are extensively explored in drug discovery.

For instance, furan-containing compounds have been investigated for their activity as inhibitors of various enzymes. Research has shown that furan-containing peptide-based inhibitors can effectively target enzymes like protein arginine deiminase type IV (PAD4), which is implicated in rheumatoid arthritis. nih.gov The furan ring in these inhibitors acts as a "warhead," interacting with the enzyme's active site. nih.gov The ability to synthesize derivatives from this compound allows for the generation of compound libraries for screening against various therapeutic targets.

The table below summarizes the potential of furan derivatives in pharmaceutical research, highlighting the role of related compounds that can be accessed from this compound.

| Derivative Class | Potential Therapeutic Application | Reference |

| Furan-based amino acids | Enzyme inhibitors (e.g., for rheumatoid arthritis) | nih.gov |

| Furan-2-carboxamides | Antibiofilm agents | |

| Aminomethyl furan derivatives | Calcium-antagonistic and blood pressure-lowering agents |

Building Block for Agrochemicals and Bioactive Probes

The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds that can exhibit desired biological activity, such as herbicidal, fungicidal, or insecticidal properties. Amines and their derivatives are crucial in the synthesis of many agrochemicals. nih.gov The bifunctionality of this compound makes it a candidate for creating new agrochemical entities. For example, the reductive amination of related furan aldehydes can lead to the formation of primary and secondary amines that are important intermediates in the production of various agrochemicals. scirp.org

Furthermore, the furan core can be incorporated into bioactive probes used to study biological systems. The reactivity of the amino and nitrile groups allows for the attachment of fluorescent tags or other reporter molecules, enabling the tracking and visualization of these compounds within biological systems.

Integration into Materials Science Research

The demand for sustainable and high-performance materials has driven research into bio-based monomers. Furan derivatives, obtainable from renewable biomass resources, are at the forefront of this research. patsnap.com this compound, with its two reactive sites, is a prime candidate for the synthesis of novel polymers and functional materials.

Monomer for Polymer Synthesis and Advanced Polymer Architectures

The conversion of this compound to its diamine or amino acid derivatives provides valuable monomers for the production of polyamides and polyesters. researchgate.net For example, 2,5-bis(aminomethyl)furan (BAMF), which can be synthesized from 5-(hydroxymethyl)furfural (a related furan derivative), is a useful diamine monomer for creating bio-based polyamides. nih.govscirp.orgrsc.orgnih.gov Similarly, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) is a bio-based monomer used in the production of semi-aromatic polyamides with high-performance properties. researchgate.netstanford.edursc.org These furan-based polymers are being explored as sustainable alternatives to their petroleum-based counterparts, such as polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

The table below highlights the use of furan-based monomers in polymer synthesis.

| Furan-Based Monomer | Polymer Type | Potential Applications | References |

| 2,5-bis(aminomethyl)furan (BAMF) | Polyamides, Polyurethanes | Engineering plastics, fibers | nih.govscirp.orgresearchgate.net |

| 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) | Semi-aromatic Polyamides | Automotive, electronics, packaging | researchgate.netstanford.edu |

| 2,5-bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Bio-based resins, self-healing polymers | nih.govresearchgate.netacs.org |

The rigid structure of the furan ring can impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the furan moiety can participate in Diels-Alder reactions, enabling the creation of self-healing polymers and cross-linked networks. nih.govresearchgate.net

Precursor for Advanced Functional Materials (e.g., Optoelectronic Materials)

The conjugated system of the furan ring suggests that derivatives of this compound could be used to synthesize materials with interesting optoelectronic properties. While specific research on this compound is limited, the broader class of furan-containing polymers and small molecules is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different functional groups via the amino and nitrile moieties allows for the fine-tuning of the electronic properties of the resulting materials.

Application in Peptide Chemistry and Bioconjugation (e.g., for peptide modification services)

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their stability, modulating their biological activity, and introducing novel functionalities. The amino acid derivative of this compound, 5-(aminomethyl)-2-furancarboxylic acid, represents a furan-containing amino acid that could be utilized in peptide synthesis.

Furan-modified peptides have been synthesized and studied for various applications, including their use as inhibitors for enzymes like protein arginine deiminase type IV (PAD4). nih.gov The furan moiety can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). ugent.be Furthermore, the furan ring can be chemically modified post-synthesis to create cyclic peptides or to conjugate other molecules to the peptide. nih.gov For example, the furan moiety can be oxidized and then reacted with a nucleophilic amino acid side chain, such as lysine, to form a cyclic peptide. nih.gov This type of modification can constrain the peptide's conformation, which can lead to increased receptor binding affinity and biological activity.

The aminomethyl group of this compound provides a handle for bioconjugation, allowing for the attachment of peptides to other molecules or surfaces. This is a valuable tool in the development of targeted drug delivery systems, diagnostic agents, and other biotechnological applications.

Utility in Industrial Chemical Processes as a Research Reagent and Intermediate

This compound serves as a crucial heterocyclic building block in organic synthesis, primarily valued for its bifunctional nature, possessing both a primary amine and a nitrile group attached to a furan core. bldpharm.com This unique structure allows for a variety of chemical transformations, making it a versatile intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and materials science sectors.

The furan ring system itself is a key structural motif in numerous biologically active compounds and industrial chemicals. researchgate.net Furan and its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty dyes. slideshare.netijsrst.comresearchgate.net The compound's utility stems from the reactivity of the aminomethyl and carbonitrile groups, which can be independently or sequentially modified to construct diverse molecular architectures.

As a research reagent, this compound is employed in the exploration of new chemical entities. For instance, its derivatives are investigated for various pharmacological activities. The aminomethyl group can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for derivatization.

In the context of industrial applications, furan-based diamines, which are structurally related to this compound, are gaining attention as monomers for the production of advanced polymers like polyamides and polyurethanes. scirp.org The direct reductive amination of biomass-derived compounds like 2,5-diformylfuran (DFF) to produce 2,5-bis(aminomethyl)furan (BAF) highlights the industrial interest in furan-based amines. scirp.orgrsc.org While not a direct industrial process for the title compound, these studies underscore the value of the aminomethylfuran scaffold.

Research has demonstrated the synthesis of various derivatives starting from related furan structures. For example, derivatives of 5-aminomethyl-2-furanmethanol have been prepared and shown to possess Ca-antagonistic activity, suggesting potential applications in cardiovascular medicine. google.com Furthermore, aminomethyl derivatives of furancarboxylic acids are known to participate in the Paal-Knorr reaction to form pyrrole (B145914) rings, a common transformation in medicinal chemistry. researchgate.net

The synthesis of furan-2-carboxamides, which can be conceptually linked to this compound, has been explored for their antibiofilm activity against pathogenic bacteria. nih.gov This research illustrates the potential for developing novel therapeutic agents based on the furan scaffold. Additionally, derivatives of 5-nitro-furan-2-carboxylic acid have been identified as inhibitors of HIV-1 reverse transcriptase, further emphasizing the pharmaceutical relevance of this class of compounds. nih.gov

The table below summarizes key reactions and derivatives related to the aminomethylfuran core structure, showcasing its versatility as an intermediate.

| Precursor | Reagent(s) | Product | Application/Significance |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | NH₃, Bifunctional CuNiAlOₓ catalyst | 2,5-Bis(aminomethyl)furan (BAF) | Monomer for polymers rsc.org |

| 2,5-Diformylfuran (DFF) | NH₂OH·HCl, then H₂/Nickel-Raney | 2,5-Bis(aminomethyl)furan (BAF) | Diamine monomer scirp.org |

| 2,5-Diformylfuran dioxime | H₂, Rh/HZSM-5 | 2,5-Bis(aminomethyl)furan (BAF) | High-yield synthesis of diamine monomer rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Methylamine, then Ru/C | 2,5-Bis(N-methyl-aminomethyl)furan | Synthesis of secondary diamines rsc.org |

| Furan-2-carboxylic acid | 1,1'-Carbonyldiimidazole (B1668759) (CDI), then t-butylcarbazate | tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | Intermediate for antibiofilm agents nih.gov |

| 5-Dimethylaminomethyl-2-furanmethanol | Diketene acetone (B3395972) adduct | 5-Dimethylaminomethyl-2-acetoacetoxymethylfuran | Intermediate for compounds with Ca-antagonistic activity google.com |

This interactive table provides examples of the chemical transformations that aminomethylfurans and related precursors can undergo, leading to valuable industrial and pharmaceutical intermediates.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis